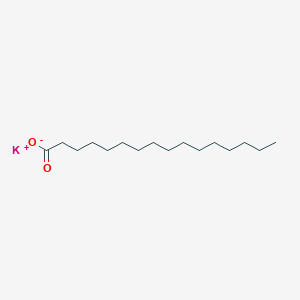
potassium;hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hexadecanoate, also known as potassium palmitate, is the potassium salt of hexadecanoic acid, a saturated fatty acid. It appears as a white or off-white powder and is soluble in water, alcohol, and ether. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium hexadecanoate can be synthesized through the neutralization of hexadecanoic acid with potassium hydroxide. The reaction typically involves dissolving hexadecanoic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of potassium hexadecanoate and water.
Industrial Production Methods
In industrial settings, potassium hexadecanoate is produced on a larger scale using similar neutralization reactions. The process involves the continuous addition of hexadecanoic acid and potassium hydroxide in a controlled environment to ensure consistent product quality. The resulting potassium hexadecanoate is then purified and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium hexadecanoate undergoes various chemical reactions, including:
Oxidation: Potassium hexadecanoate can be oxidized to produce hexadecanedioic acid.
Reduction: It can be reduced to form hexadecanol.
Substitution: The carboxylate group in potassium hexadecanoate can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Hexadecanedioic acid
Reduction: Hexadecanol
Substitution: Various substituted hexadecanoates depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Potassium hexadecanoate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its surfactant properties.
Wirkmechanismus
The mechanism of action of potassium hexadecanoate involves its interaction with lipid membranes and proteins. As a surfactant, it can disrupt lipid bilayers, leading to changes in membrane permeability. Additionally, potassium hexadecanoate can interact with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and as a reagent in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hexadecanoate: Similar in structure but with sodium as the counterion.
Calcium hexadecanoate: Contains calcium instead of potassium.
Magnesium hexadecanoate: Contains magnesium as the counterion.
Uniqueness
Potassium hexadecanoate is unique due to its specific interactions with lipid membranes and proteins, which are influenced by the potassium ion. This makes it particularly useful in applications where these interactions are critical, such as in drug delivery systems and biochemical research.
Eigenschaften
IUPAC Name |
potassium;hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













